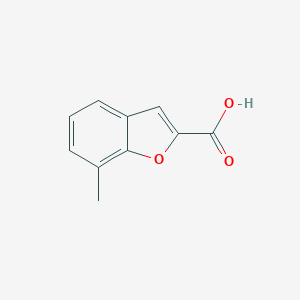

7-Methyl-1-benzofuran-2-carboxylic acid

Übersicht

Beschreibung

7-Methyl-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H8O3 . It has a molecular weight of 176.17 g/mol . The compound is a member of the benzofuran family, which are ubiquitous in nature and known for their strong biological activities .

Synthesis Analysis

Benzofuran compounds, including 7-Methyl-1-benzofuran-2-carboxylic acid, can be synthesized through various methods. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The InChI code for 7-Methyl-1-benzofuran-2-carboxylic acid is1S/C10H8O3/c1-6-3-2-4-7-5-8 (10 (11)12)13-9 (6)7/h2-5H,1H3, (H,11,12) . The Canonical SMILES representation is CC1=C2C (=CC=C1)C=C (O2)C (=O)O . Physical And Chemical Properties Analysis

7-Methyl-1-benzofuran-2-carboxylic acid has a molecular weight of 176.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 176.047344113 g/mol . The topological polar surface area is 50.4 Ų .Wissenschaftliche Forschungsanwendungen

Anticancer Therapeutics

Benzofuran-2-carboxylic acid derivatives have shown promise as pharmaceutical targets for the development of anti-cancer agents. They have been used in the synthesis of pharmacological products with anti-cancer and tumor inhibition activities. These compounds are produced via a Perkin rearrangement reaction and have shown significant cell growth inhibitory effects in various types of cancer cells .

Neurological Disorder Treatments

These derivatives are also being explored for the treatment of neurological disorders such as Parkinson’s disease, Alzheimer’s, multiple sclerosis, and ischemia/stroke due to their pharmacological properties .

Synthesis of Prodrugs

The compound has been used in the synthesis of cyclic prodrugs, such as the oxymethyl-modified coumarinic acid-based cyclic DADLE prodrug .

Pharmaceutical Applications

Some substituted benzofurans, which may include derivatives like 7-Methyl-1-benzofuran-2-carboxylic acid, have extensive pharmaceutical applications in antiarrhythmic, dermatological, and anticancer therapy .

5. Inhibitory Potency Against Human Cancer Cells Many benzofurans are being considered for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells compared with reference anticancer drugs .

Safety and Hazards

Zukünftige Richtungen

Benzofuran compounds, including 7-Methyl-1-benzofuran-2-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on developing novel methods for constructing benzofuran rings and exploring their potential as drug lead compounds .

Wirkmechanismus

Target of Action

7-Methyl-1-benzofuran-2-carboxylic acid, a derivative of benzofuran, is known to have strong biological activities . . These activities suggest that the compound may target a variety of cellular components, including proteins, DNA, and cellular membranes.

Mode of Action

Benzofuran derivatives have been shown to interact with their targets, leading to changes in cellular function . For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells .

Biochemical Pathways

These could include pathways related to cell growth, oxidative stress, viral replication, and bacterial growth .

Pharmacokinetics

The compound’s physicochemical properties, such as its molecular weight and logp, suggest that it may have good bioavailability .

Result of Action

Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that 7-Methyl-1-benzofuran-2-carboxylic acid may also have similar effects.

Eigenschaften

IUPAC Name |

7-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-3-2-4-7-5-8(10(11)12)13-9(6)7/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVCUDGNUWNJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604866 | |

| Record name | 7-Methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-1-benzofuran-2-carboxylic acid | |

CAS RN |

17349-64-3 | |

| Record name | 7-Methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B169709.png)

![1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid](/img/structure/B169714.png)